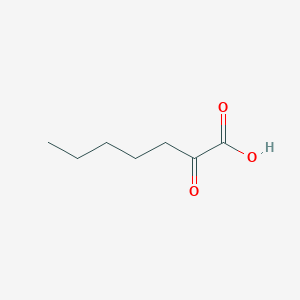

2-Oxoheptanoic acid

Description

Contextualization within the Alpha-Keto Acid Class

Keto acids are organic compounds that contain both a carboxylic acid and a ketone group. wikipedia.org They are classified based on the position of the ketone group relative to the carboxyl group. Alpha-keto acids, also called 2-oxoacids, are structurally defined by having the ketone group on the carbon atom immediately adjacent (the alpha-carbon) to the carboxylic acid. wikipedia.org

2-Oxoheptanoic acid is a clear example of this class, featuring a heptanoic acid backbone with a ketone function at the C-2 position. nih.gov This structure is analogous to other biologically important alpha-keto acids, such as pyruvic acid and alpha-ketoglutaric acid, which are central intermediates in metabolic pathways like glycolysis and the citric acid cycle. wikipedia.org Functionally, alpha-keto acids are often involved in the metabolism of amino acids through processes like transamination and oxidative deamination. wikipedia.org this compound is specifically categorized as a medium-chain fatty acid derivative. hmdb.ca

Overview of Research Significance for this compound

The research significance of this compound is an area of growing interest, particularly due to its position as an oxo fatty acid. nih.gov While extensive studies specifically targeting this compound are less common than those for its shorter-chain relatives, its derivatives are being explored in various scientific contexts.

Notably, the ester derivative, Ethyl 2-oxoheptanoate, is of interest in biochemical and pharmacological studies. ontosight.ai Research into such derivatives provides insight into the potential applications of the parent compound, this compound, in studies related to metabolic pathways and drug discovery. ontosight.ai The existence of patents related to the chemical structure of this compound further underscores its relevance and potential in applied chemical and biological research. nih.gov The study of various alpha-keto acids has revealed their complex photochemical behavior in aqueous solutions, a field of atmospheric science where compounds like 2-oxooctanoic acid (a close structural relative) have been used as models. acs.orgnoaa.gov

Structure

3D Structure

Properties

IUPAC Name |

2-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDYNNYMUPHFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415258 | |

| Record name | 2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-48-7 | |

| Record name | 2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Oxoheptanoic Acid

Strategies for the Preparation of 2-Oxoheptanoic Acid

A prevalent method for the synthesis of this compound involves the use of a Grignard reagent. This procedure is adaptable for various α-keto acids. nih.gov The general approach begins with the formation of a Grignard reagent from an appropriate alkyl halide. For this compound, a pentylmagnesium halide would be the reagent of choice.

The synthesis proceeds via the dropwise addition of the Grignard reagent to a cold solution of diethyl oxalate (B1200264) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen). nih.gov The reaction is maintained at a low temperature, such as -78 °C, to control reactivity. Following the addition, the mixture is gradually warmed to room temperature and then quenched with an acid, typically hydrochloric acid. The subsequent workup, involving extraction and purification, yields the target this compound.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound backbone allows for the creation of a diverse range of molecules with tailored properties. Key strategies include halogenation, alkylation, and esterification.

A notable halogenated derivative is 7-chloro-2-oxoheptanoic acid, which serves as an intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor. A common synthetic route for this compound involves a two-step process starting from 1-bromo-5-chloropentane (B104276). ub.edu

First, a single Grignard reagent is prepared from 1-bromo-5-chloropentane and magnesium in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). This Grignard reagent is then added to diethyl oxalate at a controlled low temperature (-60°C to 0°C). The resulting intermediate, ethyl 7-chloro-2-oxoheptanoate, is then hydrolyzed using an acidic solution (such as hydrochloric or sulfuric acid) to yield 7-chloro-2-oxoheptanoic acid. This method is valued for its simplicity and mild reaction conditions, achieving a total yield of approximately 43-46%. ub.edu

Table 1: Reaction Conditions for the Synthesis of 7-chloro-2-oxoheptanoic acid

| Parameter | Condition | Source(s) |

| Starting Material | 1-bromo-5-chloropentane | |

| Reagents | Magnesium, Diethyl oxalate | |

| Solvent | Ether (e.g., Diethyl ether, THF) | |

| Reaction Temperature | -60°C to 0°C (Addition) | |

| Hydrolysis | Acid solution (e.g., HCl, H₂SO₄) | |

| Overall Yield | ~43.0% |

The synthesis of alkylated 2-oxoheptanoic acids, such as 4-methyl-2-oxoheptanoic acid, can be achieved through methods like the alkylation of enolates. A general strategy for synthesizing related structures, like 4-ethyl-2-oxohexanoic acid, involves generating an enolate anion from a precursor keto-ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then reacts with an appropriate alkyl halide (e.g., methyl iodide) to introduce the alkyl group at the desired position. Subsequent hydrolysis of the ester group would yield the final alkylated this compound.

Another approach involves the cobalt-catalyzed reductive alkylation of amines with carboxylic acids, which provides a pathway to various substituted keto acids, although this is a more complex, multi-step process. researchgate.net

Ethyl 2-oxoheptanoate is a common ester derivative of this compound. Its synthesis is typically achieved through esterification reactions. nih.gov This involves reacting this compound with ethanol (B145695) in the presence of an acid catalyst to form the ethyl ester and water. nih.gov

A more specific example is the preparation of ethyl 7-chloro-2-oxoheptanoate, an important intermediate for cilastatin. rsc.org One method involves a Grignard reaction between 1-bromo-5-chloropentane and magnesium, followed by an addition reaction with ethyloxalylmonochloride. rsc.org The resulting product undergoes acid hydrolysis to yield ethyl 7-chloro-2-oxoheptanoate with a purity of over 98%. rsc.org Alternative routes also start with 1-bromo-5-chloropentane and react the derived Grignard reagent with diethyl oxalate. researchgate.netresearchgate.nettesisenred.net

Table 2: Selected Synthesis Methods for Ethyl 7-chloro-2-oxoheptanoate

| Method | Starting Materials | Key Reagents | Reported Outcome | Source(s) |

| Method 1 | 1-bromo-5-chloropentane | Magnesium, ethyloxalylmonochloride | Purity >98% | rsc.org |

| Method 2 | 1-bromo-5-chloropentane | Magnesium, diethyl oxalate | High yield, low cost | researchgate.net |

| Method 3 | 6-chloroacetyl chloride | Nucleophilic reagents, P₂O₅ | Easily controllable | acs.org |

Synthesis of Alkylated this compound Structures, such as 4-methyl-2-oxoheptanoic acid

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to synthesize specific enantiomers of chiral α-keto acids is crucial, as different enantiomers can exhibit distinct biological activities. Several strategies have been developed to achieve high enantioselectivity.

One major approach is biocatalysis, which utilizes enzymes to perform highly selective transformations. ub.edutesisenred.net Aldolases, for instance, can catalyze the stereoselective carbon-carbon bond formation between a 2-oxoacid and an aldehyde. tesisenred.netnih.gov Specifically, 2-oxoacid aldolases can be engineered to accept a wider range of substrates, enabling the synthesis of various chiral 4-hydroxy-2-oxoacids. nih.gov Furthermore, 2-hydroxy acid dehydrogenases, such as those from Lactobacillus delbrueckii, can be used for the enantioselective reduction of 2-oxo carboxylic acids to furnish chiral 2-hydroxy acids, which are versatile synthetic intermediates. google.com The use of alcohol dehydrogenases (ADHs) from sources like Rhodococcus ruber also allows for the asymmetric bioreduction of ketones. uni-graz.at

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. For example, chiral oxazolidinones have been used as auxiliaries in the asymmetric synthesis of α-amino acids, a process that could be adapted for related keto acids. acs.org

Catalytic enantioselective methods offer a powerful alternative. This can involve organocatalysis, such as the use of a chiral prolinamide catalyst for aqueous aldol (B89426) reactions to create chiral α-hydroxy-γ-keto acids. rsc.org Additionally, metal-based chiral catalysts, like (S)-oxazaborolidine, have been employed for the enantioselective reduction of ketones, providing a general pathway to chiral α-amino acids that could be conceptually applied to related structures. organic-chemistry.org

Biochemical Roles and Metabolic Pathways of 2 Oxoheptanoic Acid in Biological Systems

Involvement in Fatty Acid Biosynthesis and Catabolic Processes

2-Oxoheptanoic acid is classified as a medium-chain oxo fatty acid. nih.gov Oxo fatty acids are involved in fatty acid metabolism, serving as intermediates in both their synthesis and breakdown. In catabolic processes, fatty acids undergo β-oxidation, and related keto acids can enter metabolic cycles. For instance, studies on the metabolism of 2-ethylhexanoic acid, a branched-chain fatty acid, show that it is metabolized via β-oxidation to form products like 2-ethyl-3-oxohexanoic acid. This highlights a common pathway for the breakdown of fatty acids that involves the formation of oxo-derivatives.

While not a direct component of the primary fatty acid synthesis pathway that produces palmitic acid, keto acids can be metabolically linked to amino acid and fatty acid pools. They can be derived from the deamination of amino acids or the oxidation of fatty acids.

**3.2. Enzymatic Interconversions of this compound

This compound, like other α-keto acids, is a substrate for several types of enzymatic reactions that are central to metabolism. These interconversions allow for the integration of carbon skeletons between amino acid and carbohydrate metabolic pathways.

Transaminases, or aminotransferases, are a key class of enzymes that catalyze the interconversion of an α-keto acid and an amino acid. This reaction involves the transfer of an amino group from an amino acid donor to the α-keto acid acceptor. The process is dependent on the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is transiently converted to pyridoxamine (B1203002) 5'-phosphate (PMP) during the reaction. wikipedia.orgnih.gov

While direct studies on this compound are scarce, the activity of ω-transaminases has been demonstrated on a variety of α-keto acids with different chain lengths, including 2-oxopentanoic acid (C5), 2-oxohexanoic acid (C6), and 2-oxooctanoic acid (C8). nih.govnih.govnih.gov For example, engineered ω-transaminases have shown substantial activity toward these bulky keto acids. This suggests that this compound (C7) is also a likely substrate for these enzymes, participating in reactions such as:

This compound + Amino Acid Donor ⇌ L-2-Aminoheptanoic acid (Norleucine analog) + α-Keto Acid Product

This transamination reaction is significant as it links this compound to the metabolism of amino acids. The product of this reaction with a C7 chain would be an analog of norleucine. nih.gov

Decarboxylation is another potential metabolic fate for α-keto acids, catalyzed by decarboxylases. This type of reaction involves the removal of the carboxyl group as carbon dioxide (CO2). For instance, the decarboxylation of 2-ethyl-3-oxohexanoic acid has been noted as a potential metabolic step, which can occur spontaneously or enzymatically. The oxidative decarboxylation of α-keto acids is a critical step in metabolism, linking glycolysis to the citric acid cycle via the conversion of pyruvate (B1213749) to acetyl-CoA.

For this compound, a decarboxylation reaction would yield a shorter aldehyde:

This compound → Hexanoyl-CoA (after oxidative decarboxylation) or Heptanal (simple decarboxylation) nih.gov

This reaction would channel the carbon skeleton of this compound into pathways for energy production or the synthesis of other molecules.

Transaminase-Mediated Reactions

Interaction with Biological Macromolecules and Enzyme Systems

The primary interactions of this compound with biological macromolecules are with enzymes that recognize it as a substrate. As discussed, transaminases are a major class of such enzymes. The interaction between an α-keto acid and a transaminase occurs at the enzyme's active site. The binding affinity and catalytic efficiency of the enzyme are influenced by the structure of the keto acid's side chain.

Studies on ω-transaminases have shown that the enzyme's active site has a binding pocket that accommodates the alkyl side chain of the keto acid substrate. thegoodscentscompany.com While wild-type enzymes may show decreased activity as the side chain length increases from pyruvic acid (C3) to 2-oxohexanoic acid (C6), engineered variants can exhibit enhanced activity for these bulkier substrates. nih.govnih.gov This indicates that specific enzymes within an organism's proteome can be adapted to metabolize medium-chain α-keto acids like this compound.

The interaction involves the covalent binding of the keto acid to the pyridoxal phosphate (B84403) coenzyme, leading to the formation of a Schiff base intermediate, which is central to the transamination mechanism. wikipedia.org

Role in Microbial Metabolism

Microorganisms exhibit vast metabolic diversity and can utilize a wide array of organic compounds as carbon and energy sources. Keto acids are common intermediates in microbial metabolic pathways. For example, databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) list various oxo fatty acids as metabolites in pathways such as "Microbial metabolism in diverse environments" and "Degradation of aromatic compounds."

While this compound itself is not always explicitly listed, related compounds are. For instance, 4-hydroxy-2-oxohexanoic acid is an intermediate in the testosterone (B1683101) degradation pathway in Comamonas testosteroni. lipidmaps.org Similarly, (3R)-3-isopropenyl-6-oxoheptanoic acid is an intermediate in limonene (B3431351) degradation pathways found in microbes. lipidmaps.org The presence of these related keto acids in microbial pathways suggests that microbes possess the enzymatic machinery to process oxo fatty acids. Therefore, it is plausible that certain microbial species can metabolize this compound, likely channeling it into central carbon metabolism, such as the citric acid cycle, after converting it to acyl-CoA derivatives (e.g., heptanoyl-CoA).

Advanced Analytical Chemistry Methodologies for 2 Oxoheptanoic Acid

Chromatographic Separations for Identification and Quantification

Chromatography is a cornerstone for the separation of complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for analyzing alpha-keto acids, each with specific sample preparation and instrumentation requirements.

HPLC is widely used for the analysis of non-volatile and thermally sensitive compounds like alpha-keto acids. aocs.org To achieve sensitive detection, especially with UV-Vis or fluorescence detectors, derivatization of the keto-acid is a common strategy. researchgate.netjst.go.jp This process converts the target analyte into a derivative with enhanced chromatographic properties and detectability.

Several derivatization reagents have been successfully employed for the HPLC analysis of alpha-keto acids, including 2-oxoheptanoic acid (also known as 2-oxohexanoic acid). tandfonline.comdoaj.org For instance, a method using 4-nitro-1,2-phenylenediamine (NPD) as a derivatizing agent allows for the separation of nine different α-keto acids, including 2-oxohexanoic acid, on a C18 column with UV detection at 255 nm. doaj.org Another approach utilizes meso-stilbenediamine, which reacts with alpha-keto acids to form derivatives that can be separated and quantified. tandfonline.comresearchgate.net These methods are typically rapid, with separation achieved in under 15 minutes, and demonstrate good linearity and low detection limits, making them suitable for clinical and biochemical research. tandfonline.comdoaj.org

The following table summarizes typical conditions for HPLC analysis of alpha-keto acids.

| Derivatizing Reagent | Column | Mobile Phase Example | Detection | Analytes Include | Ref |

| 4-nitro-1,2-phenylenediamine (NPD) | Zorbax 300 SB-C18 | Isocratic: Methanol (B129727):Water:Acetonitrile (B52724) (42:56:2, v/v/v) | Photodiode Array (255 nm) | 2-Oxohexanoic acid | doaj.org, |

| meso-Stilbenediamine (SDA) | C18 | Isocratic: Methanol:Water:Acetonitrile:Tetrahydrofuran (B95107) (38.4:60:1:0.6, v/v/v/v) | UV (255 nm) | 2-Oxohexanoic acid | tandfonline.com |

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. savemyexams.comimpact-solutions.co.uk Since alpha-keto acids are generally non-volatile, a derivatization step is mandatory to convert them into volatile analogues suitable for GC analysis. tandfonline.comcapes.gov.br This sample preparation is crucial for successful profiling in various biological samples. nih.gov

Common derivatization strategies involve the conversion of the keto acids into more volatile and stable forms, such as O-trimethylsilyl (O-TMS) quinoxalinol derivatives or pentafluorobenzyl (PFB) oximes. capes.gov.brresearchgate.net For example, a method for analyzing α-keto acids involves a two-step derivatization: reaction with pentafluorobenzyloxylamine to form oximes, followed by esterification with diazomethane. capes.gov.br Another established technique converts the acids into their O-trimethylsilyl-quinoxalinol derivatives, which allows for complete separation of branched-chain α-keto acids within 10 minutes on a packed GC column. researchgate.net These derivatized compounds can be detected with high sensitivity using a flame ionization detector (FID) or a more selective detector like a rubidium sulfate (B86663) flame detector. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques for Alpha-Keto Acids

Mass Spectrometry Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. thermofisher.com When coupled with a chromatographic separation method (GC or LC), it offers unparalleled specificity and sensitivity for the characterization and quantification of compounds like this compound in complex mixtures. acs.org

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of unknown compounds. caltech.edu In an MS/MS experiment, a specific precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. gre.ac.uk

For a keto-acid like this compound, the fragmentation primarily occurs around the carbonyl group. Key fragmentation mechanisms for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edujove.com This process would lead to characteristic neutral losses and charged fragments that help confirm the identity and structure of the alpha-keto acid. While specific MS/MS fragmentation data for this compound is not widely published, the principles of ketone fragmentation are well-established and applicable for its structural confirmation. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. impact-solutions.co.ukthermofisher.com It is a benchmark method for the quantitative analysis of volatile and semi-volatile compounds, including derivatized alpha-keto acids. capes.gov.brresearchgate.netnih.gov

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. capes.gov.brmdpi.com In SIM mode, the instrument is set to detect only a few specific ions characteristic of the target analyte, which dramatically increases sensitivity and reduces background noise. mdpi.com A typical GC-MS method for alpha-keto acids involves derivatization to make them volatile, such as conversion to their pentafluorobenzyl (PFB) esters or tert-butyldimethylsilyl derivatives. capes.gov.brnih.govnih.gov For example, a method was developed for the quantitative analysis of related metabolites by converting the organic acids into their tert-butyldimethylsilyl derivatives after oximation. capes.gov.brresearchgate.net The use of a stable isotope-labeled internal standard is often employed to ensure high precision and accuracy. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a dominant technology for targeted metabolomics, including the analysis of alpha-keto acids. nih.govchromatographyonline.comanimbiosci.org This technique is highly sensitive and specific, capable of quantifying low-abundance metabolites in complex biological matrices like plasma. acs.orgjst.go.jp

For targeted analysis of this compound and its isomers, LC-MS/MS methods often utilize a pre-column derivatization step to improve chromatographic separation and ionization efficiency. jst.go.jpresearchgate.net Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine or O-benzylhydroxylamine have been used for this purpose. jst.go.jpresearchgate.net The analysis is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored for each analyte. nih.gov This provides exceptional selectivity and allows for the simultaneous quantification of multiple keto acids in a single chromatographic run. nih.govnih.gov The combination of chromatographic separation and characteristic mass transitions allows for the confident distinction between structurally similar isomers. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures.

For the analysis of alpha-keto acids like this compound, UPLC is particularly advantageous. The enhanced resolution is crucial for separating structurally similar compounds, which is often a challenge in biological matrices where various keto acids and their isomers may coexist. The increased speed of UPLC, with analysis times often reduced to a few minutes, facilitates high-throughput screening. lipidmaps.orgsavemyexams.com

Method development in UPLC for alpha-keto acids typically involves optimizing the mobile phase composition, pH, and column chemistry. A common approach employs a reversed-phase column, such as an Acquity BEH C18, with a gradient elution system. For instance, a mobile phase consisting of an acidic aqueous solution (e.g., dilute formic acid or a phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile allows for the effective separation of these polar analytes. lipidmaps.orgresearchgate.net The application of UPLC has been successfully demonstrated for the quantification of various keto-analogues of essential amino acids, proving its robustness and applicability for compounds of this class. savemyexams.com The use of UPLC coupled with mass spectrometry (UPLC-MS) further enhances analytical power, enabling both quantification and structural confirmation of analytes like this compound in complex samples. lipidmaps.org

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The most downfield signal is a broad singlet for the acidic proton of the carboxylic acid group, typically appearing above 10 ppm. The protons on the carbon adjacent to the ketone (C3) are deshielded and resonate as a triplet around 2.7 ppm. The other methylene (B1212753) protons along the alkyl chain appear as multiplets in the 1.3-1.6 ppm range, while the terminal methyl group (C7) shows a triplet at approximately 0.9 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The two carbonyl carbons are the most deshielded, with the ketonic carbonyl (C2) appearing around 205-210 ppm and the carboxylic acid carbonyl (C1) resonating in the 170-178 ppm region. The carbons of the alkyl chain show signals at progressively higher fields (lower ppm values) as the distance from the electron-withdrawing carbonyl groups increases.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data for analogous compounds. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | >10 (broad s) | ~175 |

| C2 (>C=O) | - | ~207 |

| C3 (-CH₂-) | ~2.7 (t) | ~41 |

| C4 (-CH₂-) | ~1.6 (m) | ~27 |

| C5 (-CH₂-) | ~1.3 (m) | ~24 |

| C6 (-CH₂-) | ~1.3 (m) | ~22 |

| C7 (-CH₃) | ~0.9 (t) | ~14 |

| s = singlet, t = triplet, m = multiplet |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of an alpha-keto acid like this compound is characterized by distinct absorption bands corresponding to its carboxylic acid and ketone functionalities. rsc.org

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments, two distinct absorption bands are typically observed. The carboxylic acid C=O stretch appears as a strong band around 1705-1740 cm⁻¹, while the ketone C=O stretch is found at a similar frequency, often around 1700-1725 cm⁻¹. rsc.org

Another key feature is the very broad absorption band for the O-H stretch of the carboxylic acid group, which typically spans from 2500 to 3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties. The C-H stretching vibrations of the alkyl chain are observed in the 2850-2960 cm⁻¹ region. rsc.org Bending vibrations for the C-O-H group and methylene groups appear in the fingerprint region (below 1500 cm⁻¹). rsc.orgacs.org

The table below details the characteristic IR absorption frequencies for this compound. rsc.org

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Alkyl Chain | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | ~1740 | Strong |

| C=O Stretch | Ketone | ~1700 | Strong |

| C-O-H Bend | Carboxylic Acid | 1360 - 1440 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Research Applications of 2 Oxoheptanoic Acid in Chemical Sciences

Utilization as a Chemical Intermediate in Complex Organic Synthesis

2-Oxoheptanoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows it to participate in a wide array of chemical reactions, enabling the construction of intricate molecular architectures.

One notable application is in the synthesis of heterocyclic compounds. For instance, 6-oxoheptanoic acid, a related compound, has been utilized in multicomponent reactions to synthesize cyclic amides. whiterose.ac.uk Specifically, attempts have been made to synthesize 7-membered cyclic amides by reacting 6-oxo-heptanoic acid with various amines and isocyanides. whiterose.ac.uk This highlights the utility of oxo-heptanoic acid derivatives in constructing cyclic structures which are prevalent in many biologically active molecules.

Furthermore, derivatives of this compound, such as its ethyl ester, are also important synthetic intermediates. For example, 7-chloro-2-oxoheptanoic acid ethyl ester is a key component in the synthesis of Cilastatin, a dehydropeptidase I inhibitor. wjpsonline.com The synthesis involves the condensation of this ester with other molecules to build the complex structure of the final drug. wjpsonline.com This demonstrates the role of this compound derivatives in the industrial production of pharmaceuticals. phichem.com A synthetic method for 7-chloro-2-oxoheptanoic acid itself has been developed, starting from 1-bromo-5-chloro-pentane, which is converted to a Grignard reagent and then reacted with diethyl oxalate (B1200264). google.com

The versatility of oxo-heptanoic acids as intermediates is also seen in the synthesis of natural products and their analogues. For example, 2,6-dimethyl-4-oxo-heptanoic acid is a precursor for the synthesis of whisky lactone. google.com Additionally, the unstable diketone, cycloheptane-1,3-dione, can undergo a retro-Dieckmann cyclization to form 6-oxoheptanoic acid, showcasing another synthetic route to this important intermediate. orgsyn.org

Precursor in the Development of Biologically Active Compounds and Pharmaceutical Research Intermediates

The structural motif of this compound is found within various biologically active compounds and serves as a starting point for the synthesis of pharmaceutical research intermediates. Its derivatives have been explored for their potential in medicinal chemistry.

A significant example is the role of a this compound derivative in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug. Specifically, 7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoic acid is an intermediate in the synthesis of a byproduct impurity of Atorvastatin. pharmaffiliates.com This underscores the importance of this structural class in pharmaceutical development and quality control.

Furthermore, various derivatives of oxo-heptanoic acids are being investigated for their therapeutic potential. For instance, 3-(2',2'-dibromo-1-methylcyclopropyl)-6-oxoheptanoic acid is considered a potential pharmaceutical intermediate due to its unique structure that could interact with biological targets. ontosight.ai Similarly, derivatives of 2-amino-4-oxohexanoic acid, a related compound, have shown preliminary anticancer and neuroprotective properties.

The core structure is also a building block for complex natural products with significant biological activity. For example, the total synthesis of polytheonamide B, a large non-ribosomal peptide with ion channel forming properties, utilizes 5,5-dimethyl-2-oxohexanoic acid as a component. uni-kiel.de Thiazole-containing peptides derived from marine organisms, which exhibit cytotoxic properties, also incorporate derivatives of oxo-heptanoic acids, such as 3-methoxy-2,2-dimethyl-3-oxohexanoic acid. mdpi.com

Application in Biochemical Probe Design and Enzyme Substrate Studies

This compound and its analogues are valuable tools in biochemical research, particularly in the design of probes to study enzyme function and as substrates in enzymatic reactions.

In the field of enzyme inhibition, (S)-2-amino-7-oxoheptanoic acid has been designed as a transition-state analogue inhibitor of arginase, a key enzyme in the urea (B33335) cycle. researchgate.net The aldehyde group of this compound is thought to mimic the substrate's transition state upon binding to the enzyme's active site. researchgate.net

Furthermore, derivatives of amino-oxo-octanoic acid, which shares structural similarities with this compound, have been used to create biochemical probes for studying histone deacetylases (HDACs). nih.gov For example, dl-2-amino-8-[(2-aminophenyl)amino]-8-oxooctanoic acid (AsuApa) has been incorporated into peptide probes to trap and identify HDAC complexes. nih.gov

This compound and related alpha-keto acids also serve as substrates for various enzymes, allowing for the study of enzyme kinetics and specificity. Transaminases, for instance, can utilize alpha-keto acids like 2-oxohexanoic acid and 2-oxopentanoic acid as substrates for the synthesis of unnatural amino acids. asm.orgresearchgate.netoup.com Studies have been conducted to engineer these enzymes to improve their activity towards bulkier keto acids. asm.org Additionally, 6-acetamido-2-oxohexanoic acid can act as a substrate in enzymatic reactions related to amino acid metabolism. The study of how enzymes like lactic acid bacteria metabolize various 2-oxoacids contributes to understanding flavor formation in products like cheese. oup.com

Computational and Theoretical Investigations of 2 Oxoheptanoic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-oxoheptanoic acid. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Methodologies such as DFT with the B3LYP functional and extended basis sets like 6-311++G(d,p) are commonly used to analyze related oxo-acids. researchgate.netresearchgate.net Such analyses for this compound would yield its optimized three-dimensional geometry, vibrational frequencies corresponding to its infrared spectrum, and crucial electronic descriptors.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations can also generate electrostatic potential maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. Theoretical studies on similar α-keto acids demonstrate their utility in understanding reaction mechanisms, such as nonenzymatic reductions and decarboxylation events. researchgate.netresearchgate.net

Table 1: Representative Theoretical Parameters from Quantum Chemical Calculations Note: The following values are illustrative of typical outputs from DFT calculations on small organic acids and are not specific experimental results for this compound.

| Calculated Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity. |

| Ionization Potential | The minimum energy required to remove an electron. | Relates to the molecule's likelihood of being oxidized. |

| Electron Affinity | The energy released when an electron is added. | Relates to the molecule's likelihood of being reduced. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide atomic-level insights into its binding process with specific protein targets, such as enzymes or transport proteins. These simulations are crucial for understanding the stability of the ligand-protein complex, the conformational changes induced upon binding, and the key amino acid residues involved in the interaction.

The typical workflow for an MD simulation begins with the three-dimensional structures of the protein and the ligand (this compound). The ligand is often initially placed in the protein's binding site using molecular docking programs. This entire system is then solvated in a simulated water box (e.g., using the TIP3P water model) and ions are added to neutralize the system and mimic physiological concentration. mdpi.com A force field, such as AMBER for the protein and the General Amber Force Field (GAFF) for the ligand, is applied to describe the potential energy and forces between all atoms. dovepress.com

The simulation then proceeds by numerically solving Newton's equations of motion for the system over a defined period, typically from nanoseconds to microseconds. mdpi.comdovepress.com Analysis of the resulting trajectory can reveal:

Binding Stability: Root-Mean-Square Deviation (RMSD) of the ligand in the binding pocket indicates how stable the binding pose is.

Protein Conformational Changes: Binding of the ligand can induce changes in the protein's structure, such as the opening or closing of a binding pocket, which can be critical for its function. scispace.com

Interaction Energies: The contributions of specific amino acid residues to the binding energy can be calculated to identify key "hotspots" for interaction.

Binding Pathways: Advanced techniques like Gaussian accelerated MD (GaMD) can simulate the spontaneous binding and unbinding of a ligand, revealing the entire pathway of interaction. dovepress.com

Studies on related fatty acid binding proteins (FABPs) show that ligands can induce significant conformational changes, such as the partial unfolding of helical regions to facilitate entry into the binding cavity. mdpi.comscispace.com Similarly, computational studies on enzyme-substrate pairs, including those involving 2-keto acids, are used to probe binding geometry and energy to screen for promising catalytic candidates. researchgate.net

Table 2: General Steps in a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Step | Description | Common Tools/Parameters |

| 1. System Preparation | Obtain protein and ligand structures. Dock the ligand into the protein's active site. | PDB database, AutoDock, PyMOL |

| 2. Solvation & Ionization | Place the complex in a periodic box of water molecules and add counter-ions. | TIP3P water model, GROMACS, AMBER |

| 3. Force Field Application | Assign parameters that define the potential energy of the system. | AMBER, CHARMM, GROMOS, GAFF |

| 4. Energy Minimization | Relax the system to remove steric clashes and unfavorable geometries. | Steepest descent, conjugate gradient algorithms |

| 5. Equilibration | Gradually heat the system to the target temperature and adjust pressure while restraining the protein/ligand. | NVT (constant volume), NPT (constant pressure) ensembles |

| 6. Production Run | Run the simulation for the desired length of time without restraints. | Nanoseconds to microseconds |

| 7. Trajectory Analysis | Analyze the saved coordinates to calculate properties of interest. | RMSD, RMSF, Hydrogen bond analysis, MM/PBSA |

In Silico Prediction of Metabolic Fates and Reaction Pathways

In silico tools are increasingly used to predict the metabolic fate of small molecules, providing hypotheses that can guide further experimental investigation. These computational systems leverage large databases of known biochemical reactions and machine learning algorithms to forecast the potential transformations this compound may undergo in a biological system. nih.govmdpi.com

Metabolic pathway prediction frameworks can operate through several principles:

Knowledge-Based Systems: Tools like those utilizing the Kyoto Encyclopedia of Genes and Genomes (KEGG) database apply a set of generalized reaction rules based on known enzymatic transformations. nih.govmdpi.com For this compound, these systems might predict common alpha-keto acid reactions such as oxidative decarboxylation, reduction to 2-hydroxyheptanoic acid, or transamination to form an amino acid.

Machine Learning Models: More advanced models use machine learning, such as deep learning multi-layer perceptrons, trained on vast datasets of metabolite-pathway pairings. mdpi.com Given the chemical structure of this compound (represented by molecular fingerprints), these models can predict its probability of participating in various metabolic pathways (e.g., fatty acid metabolism, amino acid metabolism).

Enzyme-Specific Screening: Computational approaches can be used to screen specific enzymes for their potential to catalyze a reaction with a novel substrate. researchgate.net For instance, a library of 2-keto acid decarboxylases could be computationally evaluated to identify candidates with favorable binding geometry and energy for this compound, suggesting decarboxylation as a likely metabolic fate. researchgate.net

These predictive tools can construct potential metabolic networks starting from a given compound. For example, the Biosynth Pipeline platform integrates predictions for multifunctional enzymes (like polyketide synthases) with monofunctional enzymes to design novel biosynthetic pathways. biorxiv.org Such systems could hypothetically trace the degradation of this compound or its synthesis from precursors like pyruvate (B1213749) and acetyl-CoA, as seen in the citramalate (B1227619) pathway for α-ketoacid elongation in plants. pnas.org

Table 3: Approaches for In Silico Metabolic Pathway Prediction

| Prediction Method | Principle | Example Application for this compound |

| Reaction Rule-Based | Applies generalized enzymatic reaction rules to a substrate. | Predicts conversion to 2-hydroxyheptanoic acid via a reductase or to hexanoyl-CoA via oxidative decarboxylation. |

| Machine Learning | Uses models trained on known metabolite-pathway relationships to classify a new molecule. | Predicts high probability of involvement in "Fatty Acid Metabolism" or "Amino Acid Metabolism" pathways. |

| Retrosynthesis | Works backward from the target molecule to identify potential precursors and enzymatic steps. | Identifies potential synthesis routes from simpler metabolites within a host organism's metabolic network. |

| Enzyme-Substrate Docking | Screens a library of enzymes for favorable binding with the target molecule. | Identifies specific dehydrogenases or transaminases likely to act on this compound. |

Emerging Research Frontiers and Future Directions for 2 Oxoheptanoic Acid

Exploration of Novel Biological Functions and Pathways

The investigation into the biological roles of 2-oxoheptanoic acid, a seven-carbon α-keto acid, is an expanding area of research. While historically studied in the context of fatty acid metabolism, recent explorations are beginning to unveil its potential involvement in a wider array of cellular processes.

Structurally, this compound belongs to the class of oxo fatty acids. nih.gov Its derivatives and related compounds have been identified in various biological systems, suggesting diverse functionalities. For instance, the related compound 2-oxohexanoic acid has been detected in human saliva and is considered a secondary metabolite, which may play a role in signaling or defense. hmdb.canih.gov Another related molecule, 5-methyl-2-oxohexanoic acid, is a product of isopropylmalate metabolism and has been shown to inhibit the biosynthesis of glucosinolates, which are crucial for plant defense. biosynth.com

The biological activities of similar keto-acid esters are also of interest, with studies exploring their potential as substrates or inhibitors for enzymes in various metabolic pathways, which could have implications for drug discovery. ontosight.ai For example, certain keto acids are integral to the synthesis of new penicillin derivatives, highlighting their potential role in developing novel antibiotics.

Furthermore, research into the metabolism of compounds like 2-ethylhexanoic acid has revealed that β-oxidation is a major catabolic pathway, leading to urinary metabolites such as 3-oxo-2-ethylhexanoic acid. nih.gov This underscores the importance of understanding the metabolic fate of such molecules. The study of structurally similar compounds, like 4-ethyl-2-oxohexanoic acid, is also providing insights into fatty acid metabolism and energy production pathways. The unique polytheonamides A and B, which are highly cytotoxic polypeptides, contain the rare 5,5-dimethyl-2-oxohexanoic acid, indicating that derivatives of oxo-fatty acids can be part of complex, biologically active natural products. mdpi.com

Future research will likely focus on elucidating the specific enzymatic pathways that synthesize and degrade this compound in various organisms. Identifying the enzymes and transport proteins that interact with this molecule will be crucial to understanding its physiological and pathological roles.

Advancements in Biocatalytic Production and Sustainable Synthesis

The chemical synthesis of this compound and related compounds can be complex and may involve multiple steps with potentially hazardous reagents. For instance, the synthesis of 7-chloro-2-oxoheptanoic acid has been achieved from 1-bromo-5-chloro-pentane via a Grignard reaction, a two-step process with a total yield of 43.0%. google.com In light of the growing emphasis on green chemistry, there is a significant push towards developing more sustainable, biocatalytic methods for producing α-keto acids.

Enzymatic cascades are at the forefront of these efforts. A notable example is a one-pot, two-step cascade that converts fatty acids into α-keto acids. nih.gov This system utilizes a P450 monooxygenase and an α-hydroxyacid oxidase. nih.gov The process is highly efficient, operating at room temperature with catalytic amounts of hydrogen peroxide, and has been successfully used to produce 2-oxooctanoic acid with a 91% isolated yield. nih.govresearchgate.net This approach has been applied to a range of fatty acids, demonstrating its potential for broader applications. researchgate.net

The use of flavoprotein oxidases is another promising avenue for the biocatalytic production of related compounds like hydroxy acids from diols, using only molecular oxygen as the oxidant. researchgate.net These enzymatic routes offer a more environmentally friendly alternative to traditional chemical synthesis. Additionally, research into the biocatalytic upgrading of renewable feedstocks, such as those derived from sugar beet pulp, is opening new possibilities for the sustainable production of valuable chemicals. ucl.ac.uk For example, transketolase-mediated bioconversions are being explored for synthesizing chiral building blocks for active pharmaceutical ingredients. ucl.ac.uk

Future advancements in this field will likely involve the discovery and engineering of novel enzymes with improved stability, specificity, and efficiency. The development of whole-cell biocatalysts and the optimization of fermentation processes will also be key to making these sustainable synthesis routes economically viable on an industrial scale.

Integration with Systems Biology and Omics Technologies for Comprehensive Analysis

To gain a holistic understanding of the roles of this compound, researchers are increasingly turning to systems biology and omics technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous measurement of numerous molecules within a biological system, providing a comprehensive view of cellular processes. researchgate.net

Metabolomics, in particular, is a powerful tool for identifying and quantifying small molecules like this compound in biological samples. Untargeted lipidomics, a subset of metabolomics, has been used to study the effects of α-tocopherol deficiency in zebrafish embryos, revealing changes in docosahexaenoic acid (DHA)-containing phospholipids (B1166683) and lysophospholipids. nih.gov Such studies highlight how global metabolic profiling can uncover previously unknown connections between specific metabolites and physiological outcomes.

The integration of multiple omics datasets (multi-omics) can provide even deeper insights. For example, by combining transcriptomic and metabolomic data, researchers have been able to elucidate the mechanisms by which grafting can improve tomato quality, identifying key genes and metabolic pathways involved in these changes. researchgate.net This integrated approach can reveal complex regulatory networks and help to formulate new hypotheses about the functions of specific metabolites.

In the context of this compound, omics technologies can be used to:

Identify the genetic and environmental factors that influence its endogenous levels.

Uncover novel metabolic pathways in which it participates.

Discover biomarkers for diseases associated with altered fatty acid metabolism.

The application of advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), is crucial for these omics studies. nih.govacs.org As these technologies continue to evolve, they will undoubtedly play a pivotal role in unraveling the complex biology of this compound and its impact on health and disease.

Q & A

Basic: What are the standard synthetic routes for 2-oxoheptanoic acid, and how are yields optimized?

Answer:

this compound is synthesized via Claisen condensation between diethyl oxalate and ethyl esters (e.g., ethyl hexanoate), followed by hydrolysis and decarboxylation under reflux with HCl. Key steps:

- Step 1: Condensation at low temperatures (e.g., 0–5°C) to form diethyl 2-alkyl-3-oxosuccinate.

- Step 2: Hydrolysis and decarboxylation at elevated temperatures (reflux) to yield the 2-oxo acid.

Reported yields range from 73% to 89% , depending on alkyl chain length and purification methods (e.g., crystallization at -20°C) .

Basic: How is this compound characterized to confirm purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.5–2.8 ppm (α-ketone protons) and δ 1.2–1.6 ppm (alkyl chain protons).

- ¹³C NMR: Carbonyl carbons at δ 200–210 ppm, carboxylate carbon at δ 170–175 ppm.

- Validation: Compare spectra with literature data; deviations >0.1 ppm suggest impurities or structural anomalies .

Basic: What is the metabolic significance of this compound in biological systems?

Answer:

this compound is a key intermediate in fatty acid oxidation and branched-chain amino acid metabolism . It acts as a substrate for 2-oxoacid dehydrogenases , linking lipid and carbohydrate metabolism. Its chain length (C7) influences solubility and enzyme binding affinity in pathways like glucosinolate biosynthesis in Arabidopsis .

Advanced: How can enzymatic methods improve the stereoselective synthesis of this compound derivatives?

Answer:

Metal-dependent aldolases (e.g., class II aldolases) catalyze stereoselective C–C bond formation using this compound as a substrate. For example:

- Reaction Conditions: pH 7.5–8.5, 25–37°C, with Zn²⁺ or Mg²⁺ cofactors.

- Outcome: Chiral multifunctional compounds (e.g., β-hydroxy acids) with enantiomeric excess >90% .

Advanced: How should researchers address contradictions in reported synthesis yields across studies?

Answer:

Variability in yields (e.g., 73% vs. 89%) arises from:

- Chain-length effects: Longer alkyl chains reduce solubility, requiring polar aprotic solvents (e.g., DMF).

- Purification: Crystallization temperature (-20°C vs. 4°C) impacts recovery.

Methodological Mitigation: - Standardize solvent systems (e.g., ethyl acetate/hexane for extraction).

- Report detailed reaction times and temperature gradients .

Advanced: What role does this compound play in synthesizing chiral intermediates for pharmaceuticals?

Answer:

Its α-keto group enables asymmetric catalysis in producing β-hydroxy acids and γ-lactones. For example:

- Biocatalytic Route: Aldolases generate chiral centers with high stereocontrol.

- Applications: Precursors for anticoagulants and protease inhibitors. Validate chirality via HPLC with chiral columns or X-ray crystallography .

Basic: What are best practices for storing this compound to ensure stability?

Answer:

- Short-term: Store at -20°C in amber vials to prevent photodegradation.

- Long-term: Lyophilize and keep under inert gas (N₂/Ar) to avoid oxidation.

- Monitoring: Regular NMR checks for ketone-to-carboxylic acid degradation .

Advanced: How can researchers ensure reproducibility of this compound studies?

Answer:

- Documentation: Follow Beilstein Journal guidelines :

- Include detailed synthetic protocols in main text (≤5 compounds).

- Provide raw NMR data, chromatograms, and crystallography files as supplementary material .

- Data Transparency: Report instrument parameters (e.g., NMR frequency, HPLC column type) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.